molecular formula C7H8BClO3 B1371325 4-Chloro-3-methoxyphenylboronic acid CAS No. 89694-47-3

4-Chloro-3-methoxyphenylboronic acid

Cat. No. B1371325
Key on ui cas rn: 89694-47-3
M. Wt: 186.4 g/mol
InChI Key: DZNNRXURZJLARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822503B2

Procedure details

n-Butyllithium (2.76 M, 2.5 mL) was added dropwise to a solution of commercially available 4-bromo-2-chloroanisole (1.0 g) in toluene (8 mL) and tetrahydrofuran (3 mL) at −78° C., and the mixture was stirred as such for 30 minutes. Thereafter, trimethyl borate (1.0 mL) was added and the mixture was stirred at room temperature for 15 minutes. Dilute hydrochloric acid and ethyl acetate were added, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→98:2) to give the title compound as a colorless powder (535 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([Cl:15])[CH:8]=1.[B:16](OC)([O:19]C)[O:17]C.Cl>C1(C)C=CC=CC=1.O1CCCC1.C(OCC)(=O)C>[Cl:15][C:9]1[CH:8]=[CH:7][C:12]([B:16]([OH:19])[OH:17])=[CH:11][C:10]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred as such for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→98:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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